molecular formula C18H23ClN2 B12429828 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)

10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)

Cat. No.: B12429828
M. Wt: 308.9 g/mol
InChI Key: BUQNCXHNDUNMOS-TXHXQZCNSA-N
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Description

10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) is a deuterated analog of 10-[3-(Dimethylamino)propyl]acridan. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (d6) is often employed to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) typically involves the following steps:

    Starting Materials: The synthesis begins with acridan and 3-(dimethylamino)propyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Deuterium Labeling: Deuterium is introduced during the synthesis process to replace hydrogen atoms, resulting in the d6 labeling.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent acridan form.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced acridan derivatives, and substituted acridan compounds.

Scientific Research Applications

10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity and activity. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    10-[3-(Dimethylamino)propyl]acridan: The non-deuterated analog of the compound.

    10-[3-(Dimethylamino)propyl]phenothiazine: A structurally similar compound with different pharmacological properties.

    10-[3-(Dimethylamino)propyl]carbazole: Another analog with variations in its chemical structure and applications.

Uniqueness

10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool in various scientific fields, particularly in understanding complex biochemical processes.

Properties

Molecular Formula

C18H23ClN2

Molecular Weight

308.9 g/mol

IUPAC Name

3-(9H-acridin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H/i1D3,2D3;

InChI Key

BUQNCXHNDUNMOS-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CC3=CC=CC=C31)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl

Origin of Product

United States

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